molecular formula C11H16O3S B152850 Sec-butyl 4-methylbenzenesulfonate CAS No. 715-11-7

Sec-butyl 4-methylbenzenesulfonate

Cat. No.: B152850
CAS No.: 715-11-7
M. Wt: 228.31 g/mol
InChI Key: AYHWQTQILBGWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sec-butyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H16O3S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and sec-butyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Scientific Research Applications

Sec-butyl 4-methylbenzenesulfonate finds applications in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring sulfonate ester functionalities.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

Sec-butyl 4-methylbenzenesulfonate is classified as a Category 3 flammable liquid according to the GHS classification . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Sec-butyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H16O3S . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Pharmacokinetics

Some pharmacokinetic properties have been predicted . The compound is expected to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could potentially impact the bioavailability of the compound, but more research is needed to confirm these predictions.

Action Environment

It is known that the compound should be stored in a dry environment at 2-8°c

Preparation Methods

Synthetic Routes and Reaction Conditions: Sec-butyl 4-methylbenzenesulfonate can be synthesized through the esterification of 4-methylbenzenesulfonic acid with sec-butyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sec-butyl 4-methylbenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate ester group. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: The compound can be hydrolyzed in the presence of aqueous acids or bases to yield 4-methylbenzenesulfonic acid and sec-butyl alcohol.

Major Products:

  • Substituted amines, alcohols, and thiols depending on the nucleophile used in the substitution reactions.
  • 4-methylbenzenesulfonic acid and sec-butyl alcohol from hydrolysis reactions.

Comparison with Similar Compounds

    Methyl 4-methylbenzenesulfonate: Similar in structure but with a methyl group instead of a sec-butyl group.

    Ethyl 4-methylbenzenesulfonate: Contains an ethyl group in place of the sec-butyl group.

    Isopropyl 4-methylbenzenesulfonate: Features an isopropyl group instead of the sec-butyl group.

Uniqueness: Sec-butyl 4-methylbenzenesulfonate is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to its methyl, ethyl, and isopropyl analogs. These differences can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

butan-2-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHWQTQILBGWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398931
Record name butan-2-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

715-11-7
Record name butan-2-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sec-butyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Sec-butyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Sec-butyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Sec-butyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Sec-butyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Sec-butyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.